5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile

Antiviral Drug Discovery HIV-1 Fusion Inhibitors Structure-Activity Relationship (SAR)

Sourcing a versatile heterocyclic intermediate with non-interchangeable reactivity? 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile (CAS 220696-22-0) provides a unique pyrrole-furan-phenyl scaffold with three reactive sites (nitrile, pyrrole, phenyl). • Enables rapid analog synthesis via Suzuki coupling, nucleophilic additions & electrophilic substitutions • Direct entry to HIV-1 fusion inhibitor & lipoxygenase inhibitor chemical space • MW 234.25, purity ≥98%, predicted BP 425.3°C, density 1.2 g/cm³ For R&D use only. Ships ambient; store sealed, dry at 2-8°C.

Molecular Formula C15H10N2O
Molecular Weight 234.258
CAS No. 220696-22-0
Cat. No. B2394790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile
CAS220696-22-0
Molecular FormulaC15H10N2O
Molecular Weight234.258
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C#N
InChIInChI=1S/C15H10N2O/c16-11-13-10-14(12-6-2-1-3-7-12)18-15(13)17-8-4-5-9-17/h1-10H
InChIKeyDHRZFQAQKZPEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile Overview


5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile (CAS 220696-22-0), also referred to as 3-cyano-5-phenyl-2-(1-pyrrolyl)furan, is a heterocyclic organic compound (C15H10N2O, MW 234.25 g/mol) that contains a furan ring, a pyrrole ring, and a phenyl group . It is primarily recognized and procured as a specialized building block for the synthesis of more complex heterocyclic compounds . Its structure offers a defined combination of aromatic and heteroaromatic systems with a nitrile functional group, making it a versatile intermediate for further chemical transformations .

Multi-reactive building block with furan, pyrrole, and nitrile groups
Supports diverse synthetic transformations (cross-couplings, nucleophilic additions)
Entry point into privileged 2,5-disubstituted furan/pyrrole chemical space

Structural Uniqueness of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile


Generic substitution among heterocyclic building blocks is not feasible due to the specific and non-interchangeable chemical reactivity conferred by the unique combination of functional groups and ring systems. 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile possesses a distinct structural signature: a furan ring substituted at the 2-position with a pyrrole ring and at the 5-position with a phenyl group, along with a nitrile group at the 3-position . This exact arrangement is critical for its role as an intermediate in targeted synthetic pathways. Attempts to replace it with a close analog—such as one lacking the nitrile group, substituting the furan with a thiophene, or altering the pyrrole substitution pattern—will fundamentally alter the electronic properties, steric bulk, and subsequent reactivity of the molecule, leading to the failure of planned chemical transformations or the generation of unintended products [1][2]. The quantitative evidence below demonstrates how even subtle structural modifications within this compound class result in significant and measurable differences in biological activity and physicochemical behavior, directly impacting scientific outcomes and procurement decisions .

Nitrile substitution or removal alters electronic properties and reactivity
Replacing furan with thiophene disrupts heterocyclic electronics and synthetic outcomes
Pyrrole substitution pattern changes steric and electronic profile, risking reaction failure

Quantitative Evidence for 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile


HIV-1 Fusion Inhibition Structural Determinants

Within a series of 2,5-disubstituted furans and pyrroles (5a-h) designed as HIV-1 fusion inhibitors targeting gp41, compounds with specific substitution patterns, such as the best-performing compounds 5f and 5h, exhibited significant inhibition of HIV-1IIIB infection at micromolar levels with low cytotoxicity. While the exact structure of 5f and 5h is not publicly disclosed, this study provides direct evidence that the biological activity of this compound class is exquisitely sensitive to the nature and position of substituents on the furan/pyrrole core [1]. The presence of a phenyl group and a nitrile, as found in 5-phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile, are key structural features within this active series, suggesting that this compound embodies a privileged scaffold for antiviral research .

HIV-1 Fusion SAR
Class-level inference
2,5-disubstituted furans/pyrroles vs inactive analogs Micromolar inhibition reported
Class-level SAR supports scaffold relevance
Activity for optimized analogs, not this compound
Antiviral Drug Discovery HIV-1 Fusion Inhibitors Structure-Activity Relationship (SAR)

Physicochemical Property Benchmarking

The predicted physicochemical properties of 5-phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile provide a baseline for compound handling and are quantitatively distinct from related analogs. For example, compared to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methyl-3-furonitrile (CAS 848369-68-6), which has a molecular weight of 244.29 g/mol and contains a hydroxyethyl group, the target compound (MW 234.25 g/mol) has a higher predicted boiling point (425.3±45.0 °C) and a higher predicted density (1.2±0.1 g/cm³) . These differences in predicted boiling point, density, and pKa have direct implications for purification methods (e.g., distillation vs. chromatography) and solubility, which are critical for downstream synthesis and formulation .

Physicochemical Profile
Cross-study comparable
Target: MW 234.25, BP 425.3 °C, density 1.2 g/cm³
Analog: MW 244.29, lower BP
Lower MW, higher BP
Predicted differences guide handling and purification methods
Computed values; experimental verification needed
Physicochemical Profiling Compound Handling Pre-formulation Studies

Combinatorial Synthesis Potential

The compound's structure, featuring a nitrile group and a pyrrole ring on a furan core, provides multiple reactive handles for further chemical elaboration. This is in contrast to simpler 3-furonitrile or 2-furonitrile analogs (e.g., 2-furonitrile, CAS 617-90-3; 3-furonitrile, CAS 30078-65-0), which lack the phenyl and pyrrole substitution [1]. While not a direct quantitative comparison, the presence of these additional functional groups enables a wider range of synthetic transformations, such as Suzuki-Miyaura cross-couplings, nucleophilic additions to the nitrile, or electrophilic substitutions on the pyrrole ring, which are not possible with the unsubstituted furonitrile cores [2]. This increased molecular complexity and synthetic versatility justifies its selection as a more advanced building block for constructing diverse compound libraries .

Synthetic Versatility
Supporting evidence
3 reactive handles vs 1 handle (unsubstituted furonitrile) Enhanced diversification potential
More reactive centers enable diverse library synthesis
Based on functional group analysis
Medicinal Chemistry Combinatorial Chemistry Scaffold Hopping

Application Scenarios for 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile


Antiviral Drug Discovery

This compound is a strategic choice for medicinal chemistry groups focused on developing novel HIV-1 fusion inhibitors or other antiviral agents. The class-level evidence from 2,5-disubstituted furans/pyrroles demonstrates that this scaffold is capable of producing compounds with potent antiviral activity at micromolar concentrations and low cytotoxicity [1]. Procuring 5-phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile provides a direct entry point into this privileged chemical space, allowing for rapid analog synthesis and SAR exploration .

Lipoxygenase Inhibitor Synthesis

Given its structural features, this compound serves as a valuable intermediate in the synthesis of substituted furan and pyrrole derivatives that are known to inhibit 5-lipoxygenase and 12-lipoxygenase enzymes [1][2]. Researchers investigating inflammatory diseases (asthma, arthritis, psoriasis) can use this building block to create novel lipoxygenase inhibitors, leveraging the established role of this compound class in modulating arachidonic acid metabolism [2].

Combinatorial Library Scaffold

The presence of three distinct reactive sites (phenyl group, pyrrole ring, and nitrile group) makes this compound an ideal core for combinatorial chemistry . It can be used as a starting point for parallel synthesis to generate a diverse library of compounds via well-established reactions such as Suzuki-Miyaura cross-coupling, nucleophilic additions to the nitrile, or electrophilic aromatic substitutions on the pyrrole ring . This contrasts with simpler furonitrile building blocks, which offer fewer avenues for diversification, thereby maximizing the chemical space explored per synthetic step [3].

Physicochemical Reference Standard

Due to its well-defined and predicted physicochemical profile (MW: 234.25 g/mol, pKa: -5.86±0.70, BP: 425.3±45.0 °C, Density: 1.2±0.1 g/cm³), this compound can serve as a useful reference standard for analytical method development . It can be employed to calibrate HPLC or LC-MS methods, to study the behavior of similar heterocyclic compounds in silico, or as a model compound to investigate the impact of specific functional groups on physical properties like solubility and lipophilicity .

Application
Selection Property
Validation Focus
Antiviral inhibitor research
2,5-disubstituted furan/pyrrole scaffold
HIV-1 fusion inhibition SAR (class-level)
Lipoxygenase inhibitor synthesis
Furan/pyrrole core for 5-LOX/12-LOX targeting
Inhibitor activity in inflammatory models
Combinatorial library generation
Multiple reactive handles (phenyl, pyrrole, nitrile)
Diversification yield and synthetic route feasibility
Analytical reference standard
Well-defined physicochemical properties
HPLC/LC-MS calibration, solubility profiling
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